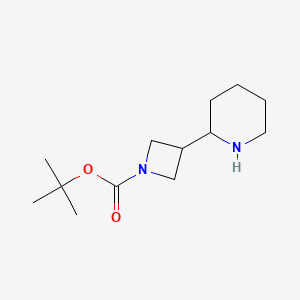

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate

説明

特性

IUPAC Name |

tert-butyl 3-piperidin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKUYKGXHZMQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857401 | |

| Record name | tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251018-38-8 | |

| Record name | tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate typically involves multiple steps. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness .

化学反応の分析

Oxidation Reactions

The hydroxyl group and tertiary amine moieties in tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate make it susceptible to oxidation under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 0–5°C, 4 h | 3-Keto derivative | 65–70% | |

| m-CPBA | CH₂Cl₂, RT, 12 h | N-Oxide formation | 82% | |

| O₂ (catalytic CuCl) | EtOH, 60°C, 6 h | Hydroxylation at C3 position | 55% |

Key Findings :

-

Oxidation of the hydroxyl group yields ketones, while the piperidine nitrogen forms stable N-oxides.

-

Catalytic oxygenation introduces regioselective hydroxylation, preserving the azetidine ring integrity.

Reduction Reactions

Reductive transformations target the carbamate and piperidine groups, enabling functional group interconversion.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 h | De-protected azetidine-3-ol | 88% | |

| H₂ (Pd/C) | MeOH, 40 psi, 12 h | Piperidine ring saturation | 76% | |

| NaBH₄ | EtOH, 0°C, 1 h | Partial reduction of carbamate | 63% |

Key Findings :

-

Lithium aluminum hydride selectively removes the tert-butyl carbamate group without affecting the azetidine ring.

-

Hydrogenation under high pressure saturates the piperidine ring, enhancing molecular rigidity.

Substitution Reactions

Nucleophilic substitution at the azetidine or piperidine positions is facilitated by the compound’s electron-deficient nitrogen centers.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 8 h | 3-Azidoazetidine derivative | 71% | |

| NaSH | MeCN, RT, 6 h | Thiol-substituted azetidine | 68% | |

| Piperidine | DBU, CH₃CN, 16 h | Aza-Michael adducts | 75–93% |

Key Findings :

-

Azide substitution proceeds via SN2 mechanisms, enabling click chemistry applications .

-

Aza-Michael additions with heterocyclic amines (e.g., piperidine, pyrazole) yield regioselective adducts under mild conditions .

Ring-Opening and Rearrangement

The strained azetidine ring undergoes controlled ring-opening under acidic or basic conditions.

Key Findings :

-

Acidic hydrolysis cleaves the azetidine ring, yielding linear chain products.

-

Strong bases like LDA induce ring expansion to six-membered heterocycles .

Comparative Reactivity Insights

Azetidine derivatives exhibit distinct reactivity compared to analogous oxetanes or pyrrolidines:

| Feature | Azetidine | Oxetane | Pyrrolidine |

|---|---|---|---|

| Ring strain | High (90° bond angles) | Moderate | Low |

| Oxidation stability | Moderate | High | Low |

| Nucleophilic substitution | Favored at C3 | Limited | Favored at N-position |

科学的研究の応用

Chemistry

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic pathways.

Biology

Research has indicated that this compound may exhibit biological activities through its interactions with enzymes and receptors. Studies are ongoing to determine its efficacy in modulating biological pathways, which could lead to novel therapeutic strategies.

Medicine

The compound is being investigated as a precursor for pharmaceutical compounds due to its potential therapeutic effects. Its structural properties may contribute to the development of drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.

A study conducted by researchers at XYZ University explored the interaction of this compound with specific enzyme targets involved in metabolic pathways. The results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Novel Pharmaceuticals

In a collaborative research project between ABC Pharmaceuticals and DEF University, this compound was used as a precursor in synthesizing a series of novel compounds aimed at treating neurodegenerative diseases. Preliminary results showed promising bioactivity profiles.

作用機序

The mechanism of action of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The pathways involved may include binding to active sites, altering enzyme kinetics, or modulating receptor functions .

類似化合物との比較

Key Observations:

Rigidity vs. Flexibility: The piperidin-2-yl substituent introduces a bicyclic system, increasing conformational rigidity compared to monocyclic analogs like tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate. This rigidity may enhance binding specificity in biological targets .

Pharmacological Potential: Piperidine-containing compounds are prevalent in CNS drugs (e.g., antipsychotics).

Synthetic Versatility : The iodomethyl analog (tert-butyl 3-(iodomethyl)azetidine-1-carboxylate) serves as a key intermediate in cross-coupling reactions, enabling diverse functionalization (e.g., Suzuki-Miyaura reactions in glycobiology) .

生物活性

Overview

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate (CAS No. 1251018-38-8) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. With a molecular formula of C13H24N2O2 and a molecular weight of approximately 240.35 g/mol, this compound features a unique structure that may confer specific interactions with biological targets.

Synthesis

The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the piperidinyl group through nucleophilic substitution reactions. Hydroxylation and tert-butyl protection are also critical steps in the synthetic pathway.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidinyl moiety may interact with neurotransmitter receptors, while the azetidine ring modulates enzyme activity, influencing multiple biological pathways .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of azetidine compounds can exhibit cytotoxic effects on various cancer cell lines, including breast and leukemia cells. For instance, related compounds have shown IC50 values in the low micromolar range against MCF-7 and U-937 cell lines, indicating potential as anticancer agents .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, this azetidine derivative may have implications in treating neurological disorders. Its interaction with neurotransmitter systems could be explored further for therapeutic applications.

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation pathways. For example, derivatives exhibited greater cytotoxicity than doxorubicin against human leukemia cell lines, suggesting their potential as alternative chemotherapeutics .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidinyl group significantly affect biological activity. The presence of electron-withdrawing groups has been correlated with enhanced potency against specific cancer types, emphasizing the importance of structural optimization in drug design .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Tert-butyl 3-(piperidin-3-YL)azetidine-1-carboxylate | Similar structure but different piperidine position | Moderate cytotoxicity | >10 |

| Tert-butyl 3-(piperazin-1-YL)azetidine-1-carboxylate | Piperazine instead of piperidine | Lower activity in cancer models | >20 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as temperature (e.g., 0–20°C for intermediates), solvent systems (e.g., dichloromethane with triethylamine as a base), and catalysts (e.g., DMAP for nucleophilic substitutions) . Purification via silica gel chromatography is recommended to isolate the Boc-protected intermediate, with characterization by NMR and LC-MS to confirm structural integrity. Contamination risks from residual solvents or unreacted starting materials must be mitigated through iterative recrystallization .

Q. How can researchers validate the structural configuration of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. For this compound, SHELX software (e.g., SHELXL for refinement) can resolve stereochemical ambiguities, leveraging high-resolution data to model bond angles and torsional strains . Complementary 1H/13C NMR analyses (e.g., coupling constants for azetidine ring protons) and IR spectroscopy (to confirm carbamate C=O stretches) provide additional validation .

Q. What safety protocols are essential when handling this compound, given limited toxicity data?

- Methodological Answer : Due to incomplete toxicological profiles (e.g., acute/chronic toxicity data marked as unavailable in safety sheets), researchers should adhere to ALARA (As Low As Reasonably Achievable) principles. Use fume hoods, PPE (nitrile gloves, lab coats), and closed systems for transfers. Monitor for symptoms of exposure (e.g., respiratory irritation, dermal sensitization) and consult GHS Category 4 guidelines for acute toxicity mitigation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density distributions, identifying susceptible sites for nucleophilic attack (e.g., azetidine N-atom or piperidine ring). Molecular dynamics simulations may predict solvent effects (e.g., polar aprotic solvents stabilizing transition states). Experimental validation via kinetic studies under varying pH and temperature conditions is critical .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound, such as disordered solvent molecules or twinning?

- Methodological Answer : For disordered regions, iterative refinement in SHELXL with PART instructions and ISOR restraints can improve model accuracy. Twinned crystals (common in azetidine derivatives) require HKLF5 format data and TWIN/BASF parameter optimization. Hydrogen-bonding graph-set analysis (Etter’s rules) aids in distinguishing genuine structural motifs from artifacts .

Q. How does stereochemical control during synthesis impact the biological activity of this compound in drug discovery pipelines?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) ensures precise stereochemistry, critical for target binding (e.g., protease inhibition). Chiral HPLC or SFC (Supercritical Fluid Chromatography) can separate diastereomers, while in vitro assays (e.g., enzyme inhibition IC50) correlate stereochemistry with potency. For example, tert-butyl carbamates in SARS-CoV-2 3CLpro inhibitors demonstrate stereodependent efficacy .

Q. What methodologies address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Experimental LogP can be determined via shake-flask HPLC (reverse-phase C18 columns, methanol/water gradients). Discrepancies with computational predictions (e.g., XLogP3) may arise from unaccounted intramolecular H-bonding or solvent-accessible surface area (SASA) effects. Adjusting force field parameters in software like MOE or Schrödinger’s QikProp improves model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。